
Dimethyl(2,3,6-trichlorophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2,3,6-trichlorophenyl)silane is an organosilicon compound with the molecular formula C8H9Cl3Si It is characterized by the presence of a silicon atom bonded to a dimethyl group and a 2,3,6-trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(2,3,6-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2,3,6-trichlorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Substituted phenyl silanes with various functional groups.
Aplicaciones Científicas De Investigación
Dimethyl(2,3,6-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl(2,3,6-trichlorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane linkages. These interactions are crucial in its applications in modifying surfaces and creating new materials.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(2,4,6-trichlorophenyl)silane
- (2,3,6-trichlorophenyl)trimethylsilane
- Ethyl-bis(2,4,6-trimethyl-phenyl)silane
Uniqueness
Dimethyl(2,3,6-trichlorophenyl)silane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
33415-37-1 |
|---|---|
Fórmula molecular |
C8H8Cl3Si |
Peso molecular |
238.6 g/mol |
InChI |
InChI=1S/C8H8Cl3Si/c1-12(2)8-6(10)4-3-5(9)7(8)11/h3-4H,1-2H3 |
Clave InChI |
ZVKIBSMEFCJNPV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1=C(C=CC(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



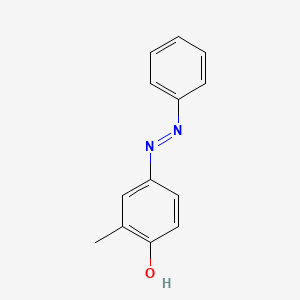


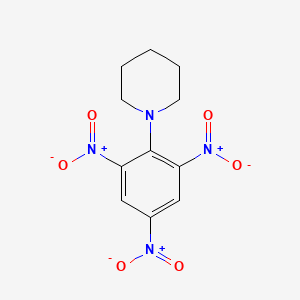
![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
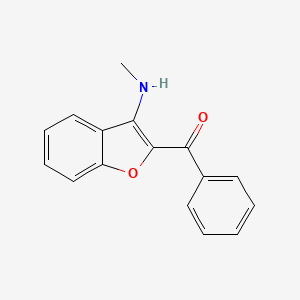
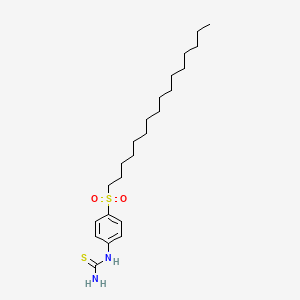




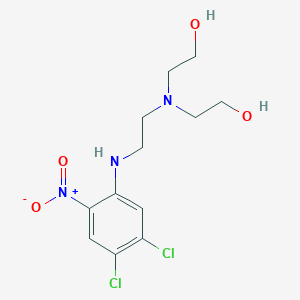
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)
